molecular formula C27H25N3O4S B11680922 ethyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11680922
M. Wt: 487.6 g/mol
InChI Key: JXKDKSNGPFTMME-LNVKXUELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of ethyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves multiple steps. One common synthetic route includes the condensation of appropriate indole derivatives with thiazolopyrimidine precursors under specific reaction conditions . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Ethyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical and biological properties.

Biological Activity

Ethyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound has a molecular formula of C27H24ClN3O4S and a molecular weight of 522.02 g/mol. It features a thiazolo-pyrimidine core structure, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC27H24ClN3O4S
Molecular Weight522.02 g/mol
Boiling Point594.0 ± 60.0 °C
Density1.41 ± 0.1 g/cm³
pKa-2.18 ± 0.20

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes, particularly in cancer biology. Research indicates that compounds with similar thiazolo-pyrimidine structures can inhibit key enzymes and proteins involved in tumor growth and metastasis.

Inhibition of HSET

One notable mechanism involves the inhibition of HSET (KIFC1), a kinesin motor protein crucial for the proper segregation of chromosomes during cell division. By disrupting the function of HSET, the compound can induce multipolar spindle formation in cancer cells, leading to cell death through aberrant mitosis .

Anticancer Properties

Studies have shown that ethyl (2Z)-7-methyl-3-oxo compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis and inhibit proliferation has been documented in vitro.

Case Study:
In a study involving human cancer cell lines, treatment with this compound resulted in:

  • Cell Viability Reduction: A significant decrease in cell viability was observed at micromolar concentrations.
  • Apoptotic Induction: Flow cytometry analysis indicated increased apoptosis rates compared to control groups.

Antimicrobial Activity

Emerging data suggest that this compound may possess antimicrobial properties as well. Preliminary assays indicate activity against certain bacterial strains, although further research is required to elucidate the specific mechanisms and efficacy.

Research Findings

Recent investigations have focused on the structure-activity relationship (SAR) of thiazolo-pyrimidine derivatives. Modifications to the thiazole and pyrimidine rings have been shown to enhance biological potency:

Modification TypeEffect on Activity
Methyl Group AdditionIncreased potency
Ethyl Ester RemovalSignificant potency loss
Thiazole SubstitutionVariable effects based on structure

Properties

Molecular Formula

C27H25N3O4S

Molecular Weight

487.6 g/mol

IUPAC Name

ethyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propylindol-3-ylidene)-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H25N3O4S/c1-4-15-29-19-14-10-9-13-18(19)21(24(29)31)23-25(32)30-22(17-11-7-6-8-12-17)20(26(33)34-5-2)16(3)28-27(30)35-23/h6-14,22H,4-5,15H2,1-3H3/b23-21-

InChI Key

JXKDKSNGPFTMME-LNVKXUELSA-N

Isomeric SMILES

CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=CC=C5)/C1=O

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=CC=C5)C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.